2-(4-Fluoro-3-hydroxyphenyl)acetic acid

Description

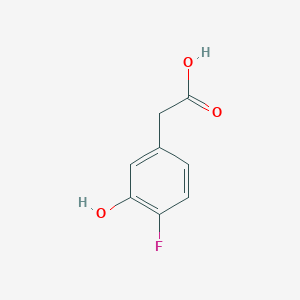

2-(4-Fluoro-3-hydroxyphenyl)acetic acid (CAS: 2354096-52-7) is a fluorinated aromatic acetic acid derivative with the molecular formula C₈H₅FO₄ and a molecular weight of 184.12 g/mol . Its structure comprises a phenyl ring substituted with a hydroxyl (-OH) group at the 3-position, a fluorine atom at the 4-position, and an acetic acid (-CH₂COOH) side chain at the 2-position. The fluorine and hydroxyl groups confer distinct electronic and steric properties, influencing its solubility, acidity, and reactivity.

Properties

CAS No. |

31338-68-8 |

|---|---|

Molecular Formula |

C8H7FO3 |

Molecular Weight |

170.14 g/mol |

IUPAC Name |

2-(4-fluoro-3-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H7FO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12) |

InChI Key |

SRWPTQILYBZQDE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CC(=O)O)O)F |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts ensures that the process is both effective and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of 4-fluoro-3-hydroxybenzoic acid.

Reduction: Formation of 2-(4-fluoro-3-hydroxyphenyl)ethanol.

Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-3-hydroxyphenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its binding affinity and activity. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-(4-Fluoro-3-hydroxyphenyl)acetic acid with structurally related acetic acid derivatives:

Key Observations :

- Electronic Effects: Fluorine (electron-withdrawing) and hydroxyl (-OH, electron-donating) create a polarized aromatic ring, enhancing acidity compared to non-fluorinated analogs. Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid exerts a stronger electron-withdrawing effect, further distorting bond angles .

- Hydrogen Bonding : Compounds with hydroxyl (-OH) or carboxylic (-COOH) groups form robust intermolecular interactions. For example, 2-(2-Methoxyphenyl)acetic acid crystallizes as dimers via O–H⋯O bonds, whereas methoxy-substituted analogs prioritize weaker C–H⋯O contacts .

- Biological Relevance : Bromo and iodo analogs are pivotal in natural product synthesis (e.g., Combretastatin A-4), suggesting fluorinated derivatives may serve as bioisosteres in drug design .

Crystallographic and Physicochemical Properties

- 2-(3-Bromo-4-methoxyphenyl)acetic Acid : Adopts a centrosymmetric dimeric motif (R₂²(8)) via O–H⋯O bonds. The methoxy group is coplanar with the phenyl ring (torsion angle: 1.2°), while the acetic acid moiety is tilted at 78.15° .

- 2-(2-Methoxyphenyl)acetic Acid : Orthorhombic crystal system (Pbca) with unit cell parameters a = 14.2570 Å, b = 7.9250 Å, c = 29.8796 Å. Classical hydrogen bonds stabilize its lattice .

Acidity and Solubility Trends

- Fluorine Impact: The electronegativity of fluorine increases the acidity of the phenolic -OH group compared to non-fluorinated analogs. For instance, this compound is expected to have a lower pKa (~8–9) than 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (pKa ~10–11) due to inductive effects .

- Solubility : Polar substituents (-OH, -COOH) enhance water solubility, while hydrophobic groups (e.g., cyclohexyl in benzofuran derivatives) reduce it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.